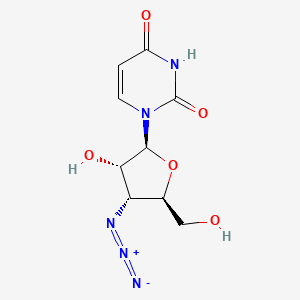

3'-Azido-3'-deoxy-beta-L-uridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-[(2S,3S,4R,5R)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-PSQAKQOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3'-Azido-3'-deoxy-beta-L-uridine chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3'-Azido-3'-deoxy-beta-L-uridine, a notable nucleoside analog. The content is tailored for researchers, scientists, and professionals engaged in drug development and biochemical research.

Chemical Structure and Identification

This compound is a synthetic nucleoside analog where the 3'-hydroxyl group of the ribose sugar is replaced by an azido (B1232118) group. It is the L-enantiomer of the more commonly known 3'-azido-3'-deoxyuridine.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-((2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 2095417-28-8[1][2] |

| Molecular Formula | C₉H₁₁N₅O₅[1] |

| Molecular Weight | 269.21 g/mol [1] |

| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1N2C=CC(NC2=O)=O |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Store at -20°C for long-term stability | [3] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited, its primary utility is reported as a reagent in click chemistry.[1][2] However, based on the well-documented activities of its D-isomer counterpart, azidothymidine (AZT), a potential mechanism of action as an antiviral or anticancer agent can be postulated.

L-nucleoside analogs have been shown to possess significant biological activities, often with different pharmacological and toxicity profiles compared to their D-enantiomers.[6] The proposed mechanism for nucleoside analogs like AZT involves intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral reverse transcriptases or cellular DNA polymerases.[7][8] Incorporation of the azido-modified nucleoside into a growing DNA chain leads to chain termination due to the absence of the 3'-hydroxyl group, thereby halting DNA replication.[7]

Proposed Mechanism of Action:

Figure 2. Proposed intracellular activation and mechanism of action.

Experimental Protocols

Synthesis of this compound

A general synthetic route for 3'-azido-3'-deoxynucleosides can be adapted from published methods for the D-isomer.[9][10] The synthesis typically involves the conversion of a suitable L-ribonucleoside precursor.

Exemplary Synthetic Protocol (Adapted):

-

Protection of Hydroxyl Groups: Protect the 5' and 2'-hydroxyl groups of L-uridine using appropriate protecting groups (e.g., silyl (B83357) ethers).

-

Activation of the 3'-Hydroxyl Group: Activate the 3'-hydroxyl group for nucleophilic substitution, for instance, by converting it into a good leaving group such as a mesylate or tosylate.

-

Azide (B81097) Introduction: Introduce the azido group at the 3' position via an SN2 reaction using an azide salt (e.g., sodium azide) in a suitable polar aprotic solvent. This step proceeds with inversion of stereochemistry.

-

Deprotection: Remove the protecting groups from the 5' and 2'-hydroxyls to yield the final product, this compound.

-

Purification: Purify the final compound using column chromatography or recrystallization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This compound is primarily used as a reagent for click chemistry, enabling the covalent labeling of alkyne-modified biomolecules.[1][2]

General Protocol for Labeling an Alkyne-Containing Oligonucleotide: [11]

-

Prepare Stock Solutions:

-

This compound in DMSO.

-

Alkyne-modified oligonucleotide in nuclease-free water.

-

Copper(II) sulfate (B86663) (CuSO₄) in water.

-

A reducing agent, such as sodium ascorbate (B8700270), in water.

-

A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, an excess of this compound, and the THPTA ligand.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.

-

-

Purification:

-

Purify the clicked oligonucleotide using standard methods such as ethanol (B145695) precipitation or size-exclusion chromatography to remove excess reagents.

-

Workflow for Click Chemistry Labeling:

Figure 3. Experimental workflow for click chemistry labeling.

Conclusion

This compound is a valuable synthetic nucleoside analog with established applications as a click chemistry reagent. While its biological activities are not as extensively characterized as its D-isomer, the structural similarity suggests potential for investigation in antiviral and anticancer research. The protocols provided herein offer a foundation for its synthesis and application in biochemical and molecular biology studies. Further research is warranted to fully elucidate the pharmacological profile of this L-nucleoside analog.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3'-Azido-3'-deoxy-b-L-uridine [chembk.com]

- 4. 3'-Azido-3'-deoxythymidine 30516-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3'-Azido-3'-deoxythymidine 30516-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. azolifesciences.com [azolifesciences.com]

- 9. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]

- 11. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to the Synthesis of 3'-Azido-3'-deoxy-beta-L-uridine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3'-Azido-3'-deoxy-beta-L-uridine, a crucial nucleoside analog for various research applications, particularly in the realm of click chemistry and the development of novel therapeutics. This document outlines a detailed, multi-step synthetic pathway starting from L-uridine, complete with experimental protocols, quantitative data, and characterization of intermediates and the final product. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize and utilize this valuable compound in their scientific endeavors.

Introduction

Nucleoside analogs are a cornerstone of modern medicinal chemistry and chemical biology. Modifications to the sugar moiety or the nucleobase can impart unique biological activities, making them potent antiviral and anticancer agents.[1][2] The L-configuration of nucleosides is of particular interest as it can confer resistance to degradation by cellular enzymes while retaining biological activity.[3][4] this compound is a synthetic L-nucleoside analog that features an azido (B1232118) group at the 3' position of the ribose sugar. This functional group makes it an ideal reagent for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific and efficient labeling and conjugation of biomolecules.[5][6] This guide details a robust synthetic route to obtain this versatile research tool.

Synthetic Pathway Overview

The synthesis of this compound from L-uridine is a multi-step process that involves protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group, formation of a key anhydro intermediate, and subsequent stereoselective introduction of the azide (B81097) functionality, followed by deprotection.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for nucleoside modifications and provide a general framework for the synthesis. Researchers should optimize conditions as needed.

Step 1: 5'-O-(4,4'-Dimethoxytrityl)-L-uridine (2)

Objective: To selectively protect the primary 5'-hydroxyl group of L-uridine.

Protocol:

-

Dry L-uridine (1.0 eq) by co-evaporation with anhydrous pyridine twice.

-

Dissolve the dried L-uridine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol (B129727).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography.

| Starting Material | Reagents | Product | Yield (%) |

| L-Uridine | DMTr-Cl, Pyridine | 5'-O-DMTr-L-uridine | ~90 |

Step 2: 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine (3)

Objective: To activate the 3'-hydroxyl group for subsequent intramolecular cyclization.

Protocol:

-

Dissolve 5'-O-DMTr-L-uridine (1.0 eq) in anhydrous pyridine.

-

Add acetic anhydride (B1165640) (Ac₂O, 1.2 eq) and stir for 4-6 hours at room temperature to protect the 2'-hydroxyl group.

-

Cool the reaction mixture to 0 °C and add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with ice-water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can often be used in the next step without further purification.

| Starting Material | Reagents | Product | Yield (%) |

| 5'-O-DMTr-L-uridine | Ac₂O, MsCl, Pyridine | 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | ~95 |

Step 3: 2,3'-Anhydro-5'-O-DMTr-L-uridine (4)

Objective: To form the key anhydro intermediate which sets the stereochemistry for the subsequent azide introduction.

Protocol:

-

Dissolve the crude 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine in a mixture of methanol and DCM.

-

Add a solution of sodium hydroxide (B78521) (2.0 eq) in methanol.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the formation of the anhydro compound by TLC.

-

Neutralize the reaction with an acidic resin or by adding acetic acid.

-

Filter and concentrate the solution.

-

Purify the product by silica gel column chromatography.

| Starting Material | Reagents | Product | Yield (%) |

| 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | NaOH, Methanol/DCM | 2,3'-Anhydro-5'-O-DMTr-L-uridine | ~85 |

Step 4: 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine (5)

Objective: Stereoselective ring-opening of the anhydro intermediate with azide.

Protocol:

-

Dissolve 2,3'-Anhydro-5'-O-DMTr-L-uridine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add lithium azide (LiN₃, 3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

| Starting Material | Reagents | Product | Yield (%) |

| 2,3'-Anhydro-5'-O-DMTr-L-uridine | LiN₃, DMF | 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | ~70 |

Step 5: this compound (6)

Objective: To remove the 5'-O-DMTr protecting group to yield the final product.

Protocol:

-

Dissolve 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine in a solution of 80% acetic acid in water.[7]

-

Stir the reaction at room temperature for 1-2 hours.[7]

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.

-

Purify the final product by silica gel column chromatography or recrystallization.

| Starting Material | Reagents | Product | Yield (%) |

| 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | 80% Acetic Acid | This compound | ~95 |

Data Presentation

Summary of Synthetic Steps and Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | 5'-Hydroxyl Protection | L-Uridine | 5'-O-DMTr-L-uridine | 90 |

| 2 | 3'-Hydroxyl Activation | 5'-O-DMTr-L-uridine | 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | 95 |

| 3 | Anhydro Formation | 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | 2,3'-Anhydro-5'-O-DMTr-L-uridine | 85 |

| 4 | Azide Introduction | 2,3'-Anhydro-5'-O-DMTr-L-uridine | 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | 70 |

| 5 | Deprotection | 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | This compound | 95 |

Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₉H₁₁N₅O₅[5] |

| Molecular Weight | 269.21 g/mol [5] |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | Expected: δ 11.4 (s, 1H, NH), 7.9 (d, 1H, H-6), 5.8 (d, 1H, H-1'), 5.7 (d, 1H, H-5), 4.2-4.0 (m, 3H, H-2', H-4', H-5'), 3.6 (m, 1H, H-3') |

| ¹³C NMR (DMSO-d₆) | Expected: δ 163.5 (C4), 151.0 (C2), 140.5 (C6), 102.0 (C5), 88.0 (C1'), 85.0 (C4'), 70.0 (C2'), 61.0 (C5'), 60.0 (C3') |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₉H₁₂N₅O₅: 270.0838; found: 270.0835 |

Note: Expected NMR chemical shifts are estimates based on similar structures and may vary.

Research Applications

This compound is a valuable tool for a range of research applications, primarily driven by the presence of the versatile azido group and its unnatural L-configuration.

Click Chemistry

The terminal azide group allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is widely used for:

-

Bioconjugation: Covalently attaching fluorescent dyes, biotin, or other reporter molecules to oligonucleotides containing the azido-nucleoside for detection and imaging purposes.

-

Oligonucleotide Ligation: Joining two oligonucleotide strands together.[8]

-

Synthesis of Modified Nucleic Acids: Creating complex nucleic acid architectures with tailored properties.[8]

Caption: Click chemistry application of this compound.

Antiviral and Anticancer Research

L-nucleoside analogs are known to exhibit potent antiviral and anticancer activities.[1][3] The L-configuration can lead to:

-

Increased Metabolic Stability: Resistance to degradation by cellular kinases and phosphorylases.

-

Selective Inhibition: Acting as chain terminators for viral polymerases or reverse transcriptases.[2]

While specific antiviral or anticancer data for this compound is not extensively published, its structural similarity to other bioactive L-nucleosides makes it a compound of interest for screening in these areas.

Conclusion

The synthesis of this compound, while requiring a multi-step approach, is achievable through established nucleoside chemistry methodologies. This technical guide provides a detailed roadmap for its preparation, from the selection of protecting groups to the stereoselective introduction of the key azide functionality. The resulting compound is a highly valuable and versatile tool for researchers in chemical biology, drug discovery, and materials science, enabling a wide range of applications through bioorthogonal click chemistry and serving as a candidate for therapeutic development.

References

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

The Enigmatic Chain Terminator: A Technical Guide to the Presumed Mechanism of Action of 3'-Azido-3'-deoxy-beta-L-uridine in RNA Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 3'-Azido-3'-deoxy-beta-L-uridine in RNA synthesis is not extensively available in peer-reviewed literature. The following guide is constructed based on the well-established mechanisms of action of structurally related 3'-azido-D-nucleoside analogs and general principles of L-nucleoside pharmacology. The proposed mechanism, therefore, represents a scientifically informed extrapolation and should be treated as a theoretical framework pending direct empirical validation.

Executive Summary

This compound is a synthetic L-nucleoside analog. By inference from its D-enantiomers and other 3'-modified nucleosides, its biological activity is presumed to be contingent upon its intracellular conversion to the 5'-triphosphate form. This active metabolite is hypothesized to act as a competitive inhibitor and a chain-terminating substrate for viral RNA-dependent RNA polymerases (RdRps). Upon incorporation into a nascent RNA strand, the 3'-azido moiety precludes the formation of a subsequent phosphodiester bond, thereby arresting RNA synthesis. However, the unnatural L-configuration of the ribose sugar is expected to significantly reduce the efficiency of its phosphorylation by host cell kinases and its subsequent recognition and incorporation by viral polymerases, which generally exhibit a preference for D-nucleosides.

Proposed Mechanism of Action

The antiviral action of nucleoside analogs is a multi-step process that begins with cellular uptake and culminates in the disruption of viral nucleic acid synthesis.

Intracellular Anabolic Phosphorylation

Like most nucleoside analogs, this compound is a prodrug that must be anabolically converted to its active triphosphate form. This process is catalyzed by host cell kinases.

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative by a nucleoside kinase.

-

Diphosphorylation: The nucleoside monophosphate is subsequently phosphorylated to the diphosphate (B83284) form by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active this compound-5'-triphosphate (L-AZDU-TP).

It is crucial to note that the stereochemistry of the sugar moiety can significantly impact the efficiency of these phosphorylation steps. Studies on other L-nucleosides have shown that they are often poor substrates for human kinases compared to their D-counterparts.[1]

Figure 1: Proposed intracellular anabolic phosphorylation pathway of this compound (L-AZDU).

Inhibition of RNA-Dependent RNA Polymerase

The active L-AZDU-TP is a structural analog of the natural substrate, uridine (B1682114) triphosphate (UTP). It is proposed to inhibit viral RdRp through a dual mechanism:

-

Competitive Inhibition: L-AZDU-TP competes with endogenous UTP for binding to the active site of the viral RNA polymerase. A high intracellular concentration of L-AZDU-TP relative to UTP would favor this competitive binding.

-

Chain Termination: If L-AZDU-TP is accepted as a substrate by the RdRp, it will be incorporated into the growing viral RNA chain opposite a template adenosine (B11128) residue. The key feature of this molecule is the replacement of the 3'-hydroxyl group with an azido (B1232118) (-N₃) group. The 3'-hydroxyl is essential for forming the 3',5'-phosphodiester bond with the 5'-triphosphate of the next incoming nucleotide.[2] The presence of the 3'-azido group makes this nucleophilic attack impossible, thus leading to the immediate and irreversible termination of RNA chain elongation.

The efficiency of incorporation by viral polymerases is a critical determinant of antiviral potency. Pre-steady-state kinetic experiments with L-3'-azido-2',3'-dideoxypurine triphosphates and HIV-1 reverse transcriptase have demonstrated that while incorporation is possible, the catalytic efficiency is low.[1][3] It is reasonable to hypothesize a similar low efficiency for L-AZDU-TP with viral RNA polymerases.

Figure 2: Competitive inhibition and chain termination by L-AZDU-TP at the viral RdRp active site.

Quantitative Data on Related Azido-Nucleoside Analogs

No specific quantitative data (IC₅₀, Kᵢ) for this compound triphosphate against RNA polymerases are available. The table below summarizes data for related 3'- and 4'-azido-D-nucleoside analogs to provide a comparative context for potency.

| Compound (Active Triphosphate Form) | Target Enzyme | Assay Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| 3'-Azido-3'-deoxythymidine-TP (AZT-TP) | HIV-1 Reverse Transcriptase | Kinetic Inhibition | 0.03 - 0.05 | - | --INVALID-LINK-- |

| 4'-Azidocytidine-TP | Hepatitis C Virus NS5B RdRp | RNA Synthesis | - | 0.32 | --INVALID-LINK-- |

| 2'-Deoxy-2'-β-fluoro-4'-azidocytidine-TP | SARS-CoV-2 RdRp | RNA Extension | - | >100 | [4] |

| 2'-Deoxy-2'-β-fluoro-4'-azidocytidine-TP | Hepatitis C Virus NS5B RdRp | RNA Extension | - | 0.23 | [4] |

Note: The data presented are for D-nucleoside analogs, which are typically more potent than their L-counterparts against polymerases that have evolved to recognize D-sugars.

Representative Experimental Protocol: In Vitro RNA Polymerase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a nucleoside triphosphate analog against a viral RNA-dependent RNA polymerase. This protocol is based on methodologies used for similar compounds.[4]

Objective

To determine the concentration at which L-AZDU-TP inhibits RNA synthesis by a specific viral RdRp by 50% (IC₅₀).

Materials

-

Purified recombinant viral RNA-dependent RNA polymerase (e.g., from HCV, Dengue virus, or SARS-CoV-2).

-

Synthetic RNA template/primer duplex. The template should contain adenosine residues to direct the incorporation of the uridine analog.

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP) of high purity.

-

Synthesized and purified L-AZDU-TP.

-

α-[³²P]-labeled CTP or GTP for radiolabeling the product.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea) and electrophoresis apparatus.

-

Phosphorimager and analysis software.

Methodology

-

Reaction Setup: Prepare reaction mixtures on ice. In a typical 20 µL reaction, combine the reaction buffer, a fixed concentration of the RNA template/primer, DTT, and three of the four rNTPs (e.g., ATP, GTP, UTP) at saturating concentrations (e.g., 500 µM). Include the α-[³²P]-labeled rNTP (e.g., 10 µCi α-[³²P]-GTP).

-

Inhibitor Titration: Add varying concentrations of the inhibitor, L-AZDU-TP (e.g., from 0.01 µM to 100 µM), to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Initiation: Pre-incubate the mixtures at the reaction temperature (e.g., 30°C) for 2 minutes. Initiate the reaction by adding a pre-determined optimal concentration of the viral RdRp enzyme.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes), ensuring the reaction remains in the linear range of product formation.

-

Quenching: Stop the reaction by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA duplex.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dye markers have migrated to the desired position, allowing for the separation of the unextended primer from the full-length and terminated products.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the band corresponding to the full-length RNA product in each lane.

-

Data Analysis: Calculate the percentage of inhibition for each L-AZDU-TP concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 3: General workflow for an in vitro RdRp inhibition assay.

Conclusion and Future Directions

The mechanism of action of this compound in RNA synthesis is presumed to follow the classical pathway for chain-terminating nucleoside analogs. This involves intracellular phosphorylation to the active triphosphate metabolite, which then competes with the natural UTP substrate and, upon incorporation by a viral RNA polymerase, terminates the nascent RNA chain. However, the L-stereochemistry of the sugar moiety is a significant confounding factor, likely rendering the compound a poor substrate for both cellular kinases and viral polymerases. This would theoretically result in weak antiviral activity compared to its D-isomer counterpart.

To move beyond this inferred mechanism, dedicated research is required. Key experimental priorities include:

-

Synthesis and purification of this compound and its 5'-triphosphate.

-

Cellular pharmacology studies to determine the efficiency of its intracellular phosphorylation in relevant cell lines.

-

In vitro polymerase assays , as outlined above, against a panel of viral RNA-dependent RNA polymerases to directly measure its inhibitory potency and confirm the chain termination mechanism.

-

Antiviral assays in cell culture to correlate biochemical inhibition with cellular antiviral efficacy.

Such studies will be essential to definitively elucidate the mechanism and potential utility of this specific L-nucleoside analog as an antiviral agent.

References

- 1. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 3'-Azido-3'-deoxy-beta-L-uridine

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the cellular uptake and metabolism of 3'-Azido-3'-deoxy-beta-L-uridine. This guide, therefore, provides a comprehensive overview of the principles and methodologies derived from studies of the closely related D-enantiomer, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddU), the extensively studied thymidine (B127349) analog, 3'-azido-3'-deoxythymidine (Zidovudine or AZT), and general knowledge of L-nucleoside analog pharmacology. This information is intended to serve as a foundational resource for researchers and drug development professionals investigating novel L-nucleoside analogs.

Introduction to Azido-Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The introduction of an azido (B1232118) (N₃) group at the 3'-position of the deoxyribose sugar moiety is a key structural modification that typically leads to chain termination of DNA synthesis by viral reverse transcriptases or cellular DNA polymerases. While the majority of clinically successful nucleoside analogs are D-enantiomers, L-nucleoside analogs have garnered significant interest due to their potential for reduced toxicity and distinct metabolic profiles. The stereochemical difference at the chiral centers of the sugar can profoundly influence their interaction with cellular transporters and kinases.

This guide will explore the anticipated cellular uptake and metabolic pathways of this compound, drawing parallels from its D-counterparts and other L-nucleoside analogs.

Cellular Uptake

The entry of nucleoside analogs into cells is a critical determinant of their pharmacological activity. This process can occur via passive diffusion or, more commonly, through carrier-mediated transport by specific nucleoside transporter proteins.

Studies on AZT have shown that its uptake can be complex and cell-type dependent. While some reports suggest a role for nucleoside transporters, others indicate that non-facilitated diffusion may be a primary mechanism of its entry into lymphocytes.[1] For the D-uridine analog, AzddU, pharmacokinetic studies in monkeys suggest the possibility of a saturable absorption mechanism at high doses, hinting at carrier-mediated transport.[2]

It is hypothesized that this compound, being a hydrophilic molecule, would likely utilize cellular nucleoside transporters for efficient uptake. The primary families of human nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The affinity of L-nucleosides for these transporters can differ significantly from their D-counterparts.

Experimental Protocols for Cellular Uptake Assays

A common method to investigate the cellular uptake of a novel nucleoside analog involves radiolabeling the compound and monitoring its accumulation in cells over time.

Protocol: Radiolabeled Nucleoside Analog Uptake Assay

-

Cell Culture: Culture the desired cell line (e.g., human T-lymphocytes like MOLT-4, or human fibroblasts like HT1080) to a density of approximately 5 x 10⁵ cells/mL in an appropriate culture medium.

-

Preparation of Radiolabeled Compound: Prepare a stock solution of [³H]-3'-Azido-3'-deoxy-beta-L-uridine of known specific activity.

-

Uptake Experiment:

-

Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Resuspend the cells in the transport buffer at a concentration of 1 x 10⁶ cells/mL.

-

Initiate the uptake by adding the radiolabeled nucleoside analog to a final concentration of interest (e.g., 1 µM).

-

At various time points (e.g., 1, 5, 15, 30, and 60 minutes), take aliquots of the cell suspension.

-

-

Separation and Lysis:

-

To stop the uptake, rapidly separate the cells from the transport medium. This is often achieved by centrifuging the cell suspension through a layer of silicone oil.

-

Aspirate the aqueous and oil layers and lyse the cell pellet with a lysis buffer (e.g., 0.5% Triton X-100).

-

-

Quantification:

-

Measure the radioactivity in the cell lysate using a liquid scintillation counter.

-

Determine the protein concentration of the lysate using a standard assay (e.g., Bradford or BCA assay).

-

-

Data Analysis:

-

Calculate the intracellular concentration of the nucleoside analog at each time point, typically expressed as pmol/mg of protein.

-

To investigate the involvement of specific transporters, competition assays can be performed by co-incubating the radiolabeled compound with known inhibitors of ENT or CNT transporters.

-

Metabolism

Following cellular uptake, azido-nucleoside analogs must be anabolized to their active triphosphate form to exert their therapeutic effect. This process is a sequential phosphorylation cascade catalyzed by cellular kinases. The efficiency of this metabolic activation is a key factor in the compound's potency and can vary significantly between different cell types.

The metabolic pathway for AZT is well-established and serves as a primary model. AZT is sequentially phosphorylated to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active AZT-triphosphate (AZT-TP).[3][4] The initial phosphorylation to the monophosphate is often the rate-limiting step.

For this compound, a similar metabolic activation pathway is anticipated. However, the substrate specificity of human cellular kinases for L-enantiomers can be a significant hurdle.

In addition to anabolic activation, azido-nucleoside analogs can also undergo catabolism. A major catabolic pathway for AZT is glucuronidation, forming 3'-azido-3'-deoxy-5'-O-β-D-glucuronylthymidine (GAZT).[5] Another catabolic route is the reduction of the azido group to an amino group, forming 3'-amino-3'-deoxythymidine (B22303) (AMT).[6] It is plausible that this compound could be subject to similar catabolic transformations.

Quantitative Data on Related Azido-Nucleosides

The following tables summarize pharmacokinetic and metabolic data for AZT and AzddU from preclinical studies. This data provides a comparative baseline for what might be expected for a novel L-uridine analog.

Table 1: Pharmacokinetic Parameters of AzddU and AZT in Rhesus Monkeys [2]

| Parameter | 3'-azido-2',3'-dideoxyuridine (AzddU) | 3'-azido-3'-deoxythymidine (AZT) |

| Half-life (t½) | Similar to AZT | Comparable to human data |

| Total Clearance (CL) | Similar to AZT | Comparable to human data |

| Volume of Distribution (Vd) | Similar to AZT | Comparable to human data |

| Oral Bioavailability (60 mg/kg) | ~100% | ~100% |

| Oral Bioavailability (200 mg/kg) | < 50% | < 50% |

| CSF:Serum Ratio (1h post-dose) | 0.05 - 0.25 | 0.05 - 0.25 |

Table 2: Comparative Pharmacokinetics of AzddU and AZT in Mice (50 mg/kg IV dose) [7]

| Parameter | 3'-azido-2',3'-dideoxyuridine (AzddU) | 3'-azido-3'-deoxythymidine (AZT) |

| Total Clearance (CL) | 1.27 L/hr/kg | 1.38 L/hr/kg |

| Brain/Serum Concentration Ratio | 0.234 ± 0.282 | 0.064 ± 0.025 |

Table 3: Antiviral Activity (IC₅₀) of AZT and ddI in Different Human Cell Lines [8]

| Cell Line | AZT IC₅₀ (µM) | ddI IC₅₀ (µM) |

| MOLT-4 (T-lymphocytoid) | 0.02 | 4.31 |

| HT1080 (Fibroblastoid) | 1.75 | 9.52 |

| U937 (Monocytoid) | 2.31 | 43.5 |

Experimental Protocols for Metabolic Studies

To elucidate the metabolic fate of a novel nucleoside analog, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify the parent compound and its metabolites in cellular extracts.

Protocol: Analysis of Intracellular Phosphorylation

-

Cell Culture and Treatment: Incubate the target cells (e.g., 1 x 10⁷ cells) with the nucleoside analog (e.g., 10 µM [³H]-3'-Azido-3'-deoxy-beta-L-uridine) for a specified period (e.g., 4 hours).

-

Metabolite Extraction:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Extract the intracellular metabolites by adding cold 60% methanol (B129727) and incubating on ice.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble metabolites.

-

-

HPLC Analysis:

-

Analyze the cell extracts by anion-exchange HPLC.

-

Use a gradient elution with a phosphate (B84403) buffer to separate the parent nucleoside from its mono-, di-, and triphosphate derivatives.

-

Monitor the elution profile using a UV detector and a radioactivity detector.

-

-

Identification and Quantification:

-

Identify the peaks corresponding to the parent compound and its phosphorylated metabolites by comparing their retention times with those of known standards.

-

Quantify the amount of each metabolite based on the radioactivity associated with each peak.

-

-

Mass Spectrometry Confirmation:

-

For definitive identification, the collected HPLC fractions can be further analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight of each metabolite.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical metabolic pathway of this compound and a typical experimental workflow for its analysis.

Caption: Hypothetical metabolic pathway of this compound.

Caption: Experimental workflow for analyzing the metabolism of this compound.

Conclusion

The study of the cellular uptake and metabolism of this compound represents an important area of research in the development of novel antiviral therapeutics. While direct experimental data for this specific L-nucleoside analog is currently lacking, the wealth of information available for its D-counterparts and other azido-nucleosides provides a solid framework for guiding future investigations. The experimental protocols and conceptual models presented in this guide offer a starting point for researchers to elucidate the pharmacological properties of this and other L-nucleoside analogs. Key areas for future research will include determining its affinity for human nucleoside transporters, its substrate efficiency for cellular kinases, and its overall metabolic stability, all of which are critical factors that will dictate its potential as a therapeutic agent.

References

- 1. 3'-Azido-2',3'-dideoxythymidine (zidovudine) uptake mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Azido-2',3'-dideoxyuridine (AzddU): comparative pharmacokinetics with 3'-azido-3'-deoxythymidine (AZT) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3'-azido-3'-deoxythimidine (AZT) is glucuronidated by human UDP-glucuronosyltransferase 2B7 (UGT2B7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of 3'-azido-3'-deoxythymidine and its catabolites and interactions with probenecid in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (AZddU) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 3'-Azido-3'-deoxy-beta-L-uridine: A Technical Overview and Analog Case Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the discovery and initial characterization of 3'-Azido-3'-deoxy-beta-L-uridine. Our comprehensive search of the scientific literature and commercial databases reveals that while this compound is chemically synthesized and commercially available, it is primarily positioned as a reagent for "click chemistry" rather than as a biologically characterized therapeutic agent.[1][2] Publicly accessible data on its discovery, antiviral activity, mechanism of action, and quantitative biological characterization are conspicuously absent.

Given the scarcity of information on the specified L-isomer, this guide will provide a detailed technical overview of its closely related and extensively studied D-isomer analog, 3'-Azido-3'-deoxythymidine (AZT, Zidovudine). AZT serves as a quintessential example of a 3'-azido-nucleoside analog, and its well-documented history of discovery, mechanism of action, and biological activity provides a valuable framework for understanding the potential behavior of similar molecules. This guide will present a representative synthesis for an azido-uridine nucleoside and then delve into a comprehensive case study of AZT, complete with quantitative data, detailed experimental protocols, and the requisite visualizations of its biochemical pathways.

This compound: Current Status

This compound is a known chemical entity, listed with CAS Number 2095417-28-8.[1] It is available from chemical suppliers where it is described as a nucleoside derivative and a click chemistry reagent.[1][2] The presence of the azide (B81097) group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are powerful methods for bioconjugation.[1][2] Beyond this application, there is no substantive body of research detailing its biological effects, such as antiviral or anticancer properties. The study of L-nucleoside analogs is a field of interest in drug development, as they can sometimes offer improved safety profiles or different enzyme specificities compared to their D-enantiomers.[3]

Representative Synthesis: 3'-Deoxy-3'-azidouridine (D-isomer)

Objective: To synthesize 3'-deoxy-3'-azidouridine from uridine (B1682114).

Materials:

-

Uridine

-

Anhydrous pyridine

-

Triphenylphosphine (B44618) (PPh3)

-

Carbon tetrabromide (CBr4)

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)

Protocol:

-

5'-O-Protection: The 5'-hydroxyl group of uridine is selectively protected, typically with a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS) or a trityl group, to prevent its participation in subsequent reactions.

-

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is activated to create a good leaving group. A common method is the Appel reaction, where the nucleoside is treated with triphenylphosphine and carbon tetrabromide in a suitable solvent like pyridine. This converts the hydroxyl group into a bromide.

-

Azide Substitution: The activated 3'-position undergoes nucleophilic substitution with an azide salt, such as sodium azide, in a polar aprotic solvent like DMF. This reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the 3'-carbon.

-

Deprotection: The protecting group on the 5'-hydroxyl is removed. For a TBDMS group, a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) is used. For a trityl group, mild acidic conditions are employed.

-

Purification: The final product, 3'-deoxy-3'-azidouridine, is purified from the reaction mixture using silica gel column chromatography.

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the presence of the azide group.

Case Study: 3'-Azido-3'-deoxythymidine (AZT, Zidovudine)

As a comprehensive alternative, we present the technical profile of AZT, the first approved drug for the treatment of HIV infection.

Discovery and Initial Characterization

3'-Azido-3'-deoxythymidine was first synthesized in the 1960s as a potential anticancer agent. Its potent antiviral activity against Human Immunodeficiency Virus (HIV) was discovered in the mid-1980s. This discovery led to its rapid development and approval for the treatment of AIDS.

Mechanism of Action

AZT is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral effect is dependent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP).

-

Cellular Uptake: AZT enters host cells.

-

Phosphorylation: Cellular enzymes, primarily thymidine (B127349) kinase, phosphorylate AZT to AZT-monophosphate (AZT-MP). Subsequently, other cellular kinases convert AZT-MP to AZT-diphosphate (AZT-DP) and then to the active AZT-triphosphate (AZT-TP).

-

Inhibition of Reverse Transcriptase: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.

-

Chain Termination: The HIV reverse transcriptase incorporates AZT-MP into the viral DNA. Because the 3'-azido group of AZT replaces the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the elongation of the DNA chain is terminated. This prevents the completion of the viral DNA synthesis and halts the viral replication cycle.

Data Presentation

The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of AZT.

Table 1: Antiviral Activity of AZT against Various Viruses

| Virus | Cell Line | Assay Method | IC50 (µM) | Reference |

| HIV-1 | MOLT4 (T lymphocytoid) | p27 antigen reduction | 0.02 | |

| HIV-1 | HT1080 (fibroblastoid) | p27 antigen reduction | 1.75 | |

| HIV-1 | U937 (monocytoid) | p27 antigen reduction | 2.31 |

Table 2: Cytotoxicity of AZT in Various Human Cell Lines

| Cell Line | Assay Method | CC50 (µM) | Reference |

| HL-60 | Cell growth inhibition | 670 | |

| H-9 | Cell growth inhibition | 100 | |

| K-562 | Cell growth inhibition | 100 |

Mandatory Visualizations

Caption: Metabolic activation pathway of AZT to its active triphosphate form.

Caption: Comparison of normal DNA elongation and AZT-mediated chain termination.

Experimental Protocols for AZT Characterization

The following are generalized protocols for key experiments used in the initial characterization of antiviral nucleoside analogs like AZT.

Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of AZT-TP against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

³H-labeled dTTP

-

AZT-TP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs including ³H-dTTP.

-

Add varying concentrations of AZT-TP to the reaction mixture. A control with no inhibitor is also prepared.

-

Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The concentration of AZT-TP that inhibits the reverse transcriptase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Antiviral Assay (HIV-1)

Objective: To determine the concentration of AZT that inhibits HIV-1 replication in a cell culture model by 50% (IC50).

Materials:

-

A susceptible human T-cell line (e.g., MT-4, H9, CEM)

-

HIV-1 viral stock of a known titer

-

AZT

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics

-

96-well microtiter plates

-

An assay to measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of the supernatant, or a cell viability assay like MTT for cytopathic effect).

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of AZT in the cell culture medium and add them to the wells. Include wells with no drug as a virus control and wells with no virus and no drug as a cell control.

-

Infect the cells with the HIV-1 stock at a specific multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

After the incubation period, measure the extent of viral replication using one of the aforementioned assay methods. For example, collect the cell supernatant to quantify the amount of p24 viral antigen using an ELISA kit.

-

The IC50 is calculated as the concentration of AZT that reduces the viral replication (e.g., p24 level) by 50% compared to the virus control.

Cytotoxicity Assay

Objective: To determine the concentration of AZT that reduces the viability of host cells by 50% (CC50).

Materials:

-

The same cell line used in the antiviral assay

-

AZT

-

Cell culture medium

-

96-well microtiter plates

-

A cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo).

Protocol:

-

Seed the cells in a 96-well plate at the same density as the antiviral assay.

-

Add serial dilutions of AZT to the wells. Include wells with no drug as a cell control.

-

Incubate the plates under the same conditions and for the same duration as the antiviral assay.

-

At the end of the incubation, add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

The CC50 is calculated as the concentration of AZT that reduces cell viability by 50% compared to the untreated cell control.

-

The Selectivity Index (SI) can then be calculated as the ratio of CC50 to IC50, which provides a measure of the compound's therapeutic window.

Conclusion

While this compound is an available chemical, it remains uncharacterized in the biological and therapeutic literature. Its primary identity is that of a tool for bioconjugation via click chemistry. For researchers interested in the potential of 3'-azido-nucleosides, the extensive data available for AZT provides a robust foundation for understanding the principles of their mechanism of action, methods for their evaluation, and their potential as therapeutic agents. Future research may yet uncover a biological role for this compound, but for now, it remains an enigmatic member of the vast family of nucleoside analogs.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Azido-3'-deoxy-beta-L-uridine: A Technical Overview of a Nucleoside Analog

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3'-Azido-3'-deoxy-beta-L-uridine, a synthetic nucleoside analog. While extensive research exists for the broader class of 3'-azido-nucleosides, particularly the D-isomer of the thymidine (B127349) analog, Zidovudine (AZT), specific data on the biological activity of this compound as a nucleoside antimetabolite is limited in publicly available literature. This document summarizes the available information on its synthesis and primary application as a chemical reagent, and provides a theoretical framework for its potential mechanism of action as an antimetabolite based on related, well-characterized compounds.

Core Concepts: The Role of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. These molecules are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. By mimicking these natural substrates, nucleoside analogs can be incorporated into nascent nucleic acid chains by viral or cellular polymerases. However, their modified structure, typically at the 3'-hydroxyl position of the sugar moiety, prevents the addition of the next nucleotide, leading to chain termination and the inhibition of replication.

Synthesis of this compound

The synthesis of 3'-azido-3'-deoxynucleosides has been a subject of interest for the development of new antiviral drugs and for applications in antisense therapeutics.[1] A general synthetic pathway for 3'-deoxy-3'-azidouridine has been described, which can be adapted for the synthesis of various 3'-substituted 3'-deoxynucleosides.[1]

Established Application: Click Chemistry

Currently, the primary documented application of this compound is as a reagent in click chemistry.[2] The azide group on the 3' position allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing terminal alkyne groups. It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[2] This makes it a useful tool for labeling and conjugating oligonucleotides and other biomolecules.

Theoretical Mechanism of Action as a Nucleoside Antimetabolite

While direct experimental evidence for this compound as a nucleoside antimetabolite is scarce, its mechanism of action can be hypothesized based on the well-established activity of other 3'-azido-nucleosides like AZT.[3][4]

The proposed pathway involves several key steps:

-

Cellular Uptake: The nucleoside analog enters the cell.

-

Anabolic Phosphorylation: Cellular kinases phosphorylate the analog to its active triphosphate form.

-

Competitive Inhibition: The triphosphate form competes with the corresponding natural deoxynucleoside triphosphate for the active site of a polymerase (e.g., viral reverse transcriptase or a cellular DNA polymerase).

-

Incorporation and Chain Termination: Upon incorporation into a growing nucleic acid chain, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating chain elongation.

References

- 1. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Azido-3'-deoxy-beta-L-uridine: An Analysis of Potential Antiviral and Anticancer Properties

Issued: December 11, 2025

Executive Summary

This technical guide provides a comprehensive review of the potential antiviral and anticancer properties of 3'-Azido-3'-deoxy-beta-L-uridine. Extensive literature searches indicate a notable absence of specific biological activity data for this particular L-isomer. Consequently, this document focuses on the well-characterized D-isomer, 3'-Azido-3'-deoxythymidine (Zidovudine or AZT), as a structural and functional analogue. The antiviral and anticancer activities, mechanisms of action, and relevant experimental protocols for AZT are detailed to provide a predictive framework for the potential activities of its L-uridine counterpart. While some L-nucleoside analogues have demonstrated significant biological activity, further empirical studies are imperative to elucidate the specific therapeutic potential of this compound.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with nucleic acid synthesis, leading to chain termination and inhibition of cellular proliferation or viral replication. The stereochemistry of the sugar moiety is a critical determinant of biological activity. While most clinically successful nucleoside analogues are D-isomers, which correspond to natural nucleosides, L-isomers have also shown promise, sometimes exhibiting improved safety profiles or different activity spectra.

This guide investigates the potential of this compound. Despite its commercial availability for research purposes, primarily as a reagent for click chemistry, there is a significant lack of published data on its biological activities.[1][2] Therefore, this report provides an in-depth analysis of its closely related and extensively studied D-isomer, 3'-Azido-3'-deoxythymidine (AZT), to infer potential properties and guide future research.

Antiviral Properties of 3'-Azido-3'-deoxythymidine (AZT)

AZT is a potent nucleoside reverse transcriptase inhibitor (NRTI) with well-established activity against retroviruses, most notably Human Immunodeficiency Virus (HIV).[3]

Mechanism of Antiviral Action

The antiviral activity of AZT is dependent on its intracellular phosphorylation to the active triphosphate form, AZT-triphosphate (AZT-TP). This process is catalyzed by host cellular kinases.

Figure 1: Antiviral Mechanism of AZT Phosphorylation and Action.

AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and can be incorporated into the nascent viral DNA chain. The absence of a 3'-hydroxyl group on the azido-sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and the cessation of viral DNA synthesis.[3][4]

Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of AZT against various viruses.

| Virus | Cell Line | IC50 (µM) | Reference |

| HIV-1 (HTLV-IIIB) | MOLT4 | 0.02 | [5] |

| Feline Leukemia Virus | HT1080 | 1.75 | [5] |

| Feline Leukemia Virus | U937 | 2.31 | [5] |

Experimental Protocol: Anti-HIV Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in a T-lymphocytoid cell line.

Materials:

-

MOLT4 cell line (CD4+)

-

HIV-1 (e.g., HTLV-IIIB strain)

-

3'-Azido-3'-deoxythymidine (AZT) as a positive control

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine

-

96-well microtiter plates

-

p24 antigen capture ELISA kit

Procedure:

-

Seed MOLT4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of the test compound and the AZT control.

-

Add the diluted compounds to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.

-

On day 7, collect the cell culture supernatant.

-

Quantify the amount of viral p24 antigen in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Properties of 3'-Azido-3'-deoxythymidine (AZT)

AZT has also been investigated for its anticancer properties, particularly in combination with other chemotherapeutic agents. Its proposed mechanisms of action in cancer cells are multifactorial.

Mechanism of Anticancer Action

The anticancer effects of AZT are also dependent on its intracellular phosphorylation. AZT-triphosphate can inhibit telomerase, a reverse transcriptase that is crucial for the immortalization of many cancer cells.[6] Additionally, AZT can be incorporated into the DNA of cancer cells, leading to DNA chain termination and apoptosis.

Figure 2: Anticancer Mechanism of AZT.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of AZT and related compounds.

| Compound | Cell Line | ED50 (µM) | Reference |

| 3'-amino-2',3'-dideoxy-5-fluorouridine | L1210 (murine leukemia) | 15 | [7] |

| 3'-amino-2',3'-dideoxy-5-fluorouridine | Sarcoma 180 | 1 | [7] |

| 3'-amino-2',3'-dideoxycytidine | L1210 (murine leukemia) | 0.7 | [7] |

| 3'-amino-2',3'-dideoxycytidine | Sarcoma 180 | 4 | [7] |

| 3'-amino-2',3'-dideoxy-5-fluorocytidine | L1210 (murine leukemia) | 10 | [7] |

| 3'-amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | 1 | [7] |

Note: The data above is for 3'-amino derivatives, which are structurally related to 3'-azido compounds and provide an indication of the potential activity of this class of molecules.

Experimental Protocol: In Vitro Anticancer Assay

Objective: To determine the 50% effective dose (ED50) of a compound required to inhibit the growth of a cancer cell line.

Materials:

-

Cancer cell line (e.g., L1210 or Sarcoma 180)

-

Test compound and a positive control (e.g., 5-fluorouracil)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and resume growth for 24 hours.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add the diluted compounds to the respective wells.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.

-

Determine the ED50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The Potential of L-Nucleoside Analogues

While the bulk of available data pertains to D-nucleoside analogues like AZT, the study of L-isomers has gained traction. L-nucleosides are generally not recognized by human polymerases, which can lead to reduced host cell toxicity.[8] However, some viral polymerases can utilize L-nucleoside triphosphates, making them selective antiviral agents. Prominent examples of clinically used L-nucleoside analogues include Lamivudine and Emtricitabine, which are effective against HIV and Hepatitis B virus. The potential for this compound to exhibit a favorable therapeutic window warrants its investigation.

Conclusion and Future Directions

There is a clear and compelling need for empirical studies to determine the antiviral and anticancer properties of this compound. The extensive data available for its D-isomer, AZT, provides a strong rationale for investigating the L-form. Future research should focus on:

-

In vitro screening: Evaluating the activity of this compound against a panel of viruses (particularly retroviruses and other viruses with RNA-dependent polymerases) and cancer cell lines.

-

Mechanism of action studies: Investigating its phosphorylation by cellular kinases and its interaction with viral polymerases and telomerase.

-

Toxicity profiling: Assessing its cytotoxicity in normal human cell lines to determine its therapeutic index.

The synthesis of 3'-azido-3'-deoxynucleosides is well-established, providing a clear path for obtaining the necessary quantities of this compound for biological evaluation.[9] Such studies will be crucial in determining whether this compound holds therapeutic promise as an antiviral or anticancer agent.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3'-Azido-3'-deoxy-beta-L-uridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 3'-Azido-3'-deoxy-beta-L-uridine, a crucial nucleoside derivative. Given the limited direct experimental data on this specific compound, this guide leverages data from the closely related and well-studied compound, Zidovudine (B1683550) (3'-azido-3'-deoxythymidine, AZT), to provide valuable insights into its expected solubility and stability characteristics. This approach allows for informed decision-making in experimental design, formulation development, and analytical method development.

Executive Summary

Understanding the solubility and stability of this compound is paramount for its successful application in research and drug development. This guide offers a detailed examination of its anticipated behavior in various solvents and under different environmental conditions. It includes tabulated quantitative data derived from its structural analog, Zidovudine, detailed experimental protocols for in-house assessment, and visual workflows to guide laboratory practices.

Solubility Profile

Table 1: Estimated Solubility of this compound in Various Solvents (Data based on Zidovudine)

| Solvent System | Temperature | Concentration | Observations |

| 5% Dextrose Injection | Room Temperature | 4 mg/mL | Stable for up to 192 hours[1] |

| 0.9% Sodium Chloride Injection | Room Temperature | 4 mg/mL | Stable for up to 192 hours[1] |

| 5% Dextrose Injection | Refrigerated (4°C) | 4 mg/mL | Stable for up to 192 hours[1] |

| 0.9% Sodium Chloride Injection | Refrigerated (4°C) | 4 mg/mL | Stable for up to 192 hours[1] |

| Water | 25°C | > 20 mg/mL | General observation for Zidovudine |

| Ethanol | 25°C | Soluble | General observation for Zidovudine |

| Dimethyl Sulfoxide (DMSO) | 25°C | Soluble | General observation for Zidovudine |

Note: The data presented is for Zidovudine and should be considered an estimate for this compound. Experimental verification is highly recommended.

Stability Profile

The chemical stability of this compound dictates its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies on Zidovudine have revealed its susceptibility to hydrolysis and photolysis.

Table 2: Stability of this compound Under Stress Conditions (Based on Zidovudine Degradation Profile)

| Stress Condition | Reagents and Conditions | Expected Outcome | Major Degradant |

| Hydrolysis (Acidic) | 1 N HCl, 80°C, 36 h | Degradation observed | Thymine and others[2] |

| Hydrolysis (Neutral) | Water, 80°C, 48 h | Degradation observed | Thymine[2] |

| Hydrolysis (Basic) | 1 N NaOH, 80°C, 48 h | Degradation observed | 3'-amino-3'-deoxythymidine (AMT), Thymine[2] |

| Oxidative | Hydrogen Peroxide | Stable | No significant degradation[2] |

| Thermal (Solid State) | Elevated Temperature | Stable | No significant degradation[2] |

| Photolytic | Exposure to UV and visible light | Degradation observed | Thymine and other photoproducts[2] |

Note: The degradation profile is based on studies of Zidovudine. The actual degradation products of this compound may vary.

Experimental Protocols

To facilitate in-house characterization, this section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the shaker and allow the suspension to settle.

-

Centrifuge the sample to pellet the excess solid.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility based on the dilution factor.

References

- 1. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection [pubmed.ncbi.nlm.nih.gov]

- 2. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine u ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00678K [pubs.rsc.org]

Enzymatic Incorporation of 3'-Azido-3'-deoxy-β-L-uridine by Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic incorporation of 3'-Azido-3'-deoxy-β-L-uridine, a nucleoside analog with potential therapeutic applications. The document details the mechanism of action, summarizes key quantitative data on the incorporation of related compounds by various polymerases, and provides detailed experimental protocols for the study of these interactions. Visual diagrams generated using Graphviz are included to illustrate the core concepts and experimental workflows, offering a valuable resource for researchers in virology, oncology, and drug development.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy often relies on their ability to be anabolized to the triphosphate form and subsequently incorporated into nascent DNA or RNA chains by polymerases. 3'-Azido-3'-deoxy-β-L-uridine belongs to a class of nucleoside analogs characterized by the presence of an azido (B1232118) group at the 3' position of the sugar moiety. This modification sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, leading to chain termination of the growing nucleic acid strand. The β-L-configuration of the sugar is a critical feature that can influence the selectivity and efficiency of its incorporation by different polymerases, potentially offering advantages in terms of reduced toxicity towards host cell polymerases.

Mechanism of Action: Chain Termination

The primary mechanism of action for 3'-azido-nucleoside analogs, including 3'-Azido-3'-deoxy-β-L-uridine, is the termination of nucleic acid chain elongation.[1] This process can be broken down into several key steps:

-

Cellular Uptake and Anabolism: The nucleoside analog enters the cell and is sequentially phosphorylated by host or viral kinases to its active triphosphate form (3'-azido-3'-deoxy-β-L-uridine triphosphate).

-

Competition with Natural Substrates: The triphosphate analog competes with the corresponding natural deoxynucleotide triphosphate (in the case of DNA polymerases and reverse transcriptases) or ribonucleotide triphosphate (for RNA-dependent RNA polymerases) for binding to the active site of the polymerase.

-